molecular formula C12H17NO2 B1605999 N,N-diethyl-2-methoxybenzamide CAS No. 51674-10-3

N,N-diethyl-2-methoxybenzamide

Cat. No. B1605999
Key on ui cas rn: 51674-10-3
M. Wt: 207.27 g/mol
InChI Key: ZFIIUAIWXACNKN-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

N,N-dimethylformamide (0.52 ml, 6.70 mmol, 0.034 equiv) was added dropwise to a solution of 2-methoxy-benzoic acid (30.0 g, 197.2 mmol) in thionyl chloride (200 ml) at room temperature under an atmosphere of argon. The solution was stirred at room temperature for 45 minutes. Volatiles were removed in vacuo, and the residue was azeotroped with toluene (2×100 ml). The acid chloride was dissolved in anhydrous THF (220 ml), cooled to 0° C., and diethylamine (105 ml, 1.01 mol, 5.1 equiv) was added dropwise. The suspension was stirred at 0° C. for 10 minutes, when TLC analysis indicated complete conversion. The reaction mixture was diluted with water (50 ml) and extracted three times with EtOAc. The combined organic layers were washed with water (100 ml) and concentrated aqueous NH4Cl solution (50 ml), dried over Na2SO4, filtered and concentrated in vacuo. Purification of the residue via flash chromatography (gradient of hexane/EtOAc 6:4 to 3:7) afforded the title compound (40.87 g, quant.). 1H NMR (400 MHz, CDCl3): δ=7.31 (ddd, J=9.0/7.3/1.7 Hz, 1H), 7.17 (dd, J=7.1 Hz/1.5 Hz, 1H), 6.95 (dt, J=7.5/1.0 Hz, 1H), 6.89 (br d, J=8.3 Hz, 1H), 3.80 (s, 3H), 3,62-3.48 (br m, 2H), 3.13 (q, J=7.4 Hz, 2H), 1.23 (t, J=7.1 Hz, 3H), 1.02 (t, J=7.1 Hz, 3H). MS (ES+): 208 (M+H)+.
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.52 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>S(Cl)(Cl)=O.O.CN(C)C=O>[CH2:12]([N:14]([CH2:15][CH3:16])[C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[CH3:13]

Inputs

Step One
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.52 mL
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (2×100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The acid chloride was dissolved in anhydrous THF (220 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0° C. for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 ml) and concentrated aqueous NH4Cl solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via flash chromatography (gradient of hexane/EtOAc 6:4 to 3:7)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N(C(C1=C(C=CC=C1)OC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 40.87 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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